

Analytical method validation for Sofosbuvir impurities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sofosbuvir impurity C*

Cat. No.: *B560572*

[Get Quote](#)

Application Notes:

1. Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. During its synthesis and storage, impurities can arise, which may affect the efficacy and safety of the drug product. Therefore, it is crucial to have a validated analytical method to detect and quantify these impurities. This application note describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Sofosbuvir and its process-related and degradation impurities. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

2. Analytical Method

A gradient reverse-phase HPLC method was developed and validated for the simultaneous determination of Sofosbuvir and its impurities.

Chromatographic Conditions:

Parameter	Condition
Column	C18 column (e.g., Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 μ m)[5][6]
Mobile Phase A	0.1% Trifluoroacetic acid in water[5][6]
Mobile Phase B	Acetonitrile[5][6]
Gradient Elution	Optimized to separate Sofosbuvir from all known impurities and degradation products.
Flow Rate	1.0 mL/min[7]
Column Temperature	Ambient or controlled at 25 °C
Detection Wavelength	260 nm[5][8]
Injection Volume	10 μ L
Diluent	Water:Acetonitrile (50:50, v/v)[6]

3. Forced Degradation Studies

Forced degradation studies were performed on Sofosbuvir to demonstrate the stability-indicating nature of the analytical method.[7][9][10][11] The drug substance was subjected to stress conditions as per ICH guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress.

Summary of Forced Degradation Results:

Stress Condition	Observations
Acid Hydrolysis (0.1N HCl)	Significant degradation observed.[7]
Alkaline Hydrolysis (0.1N NaOH)	Significant degradation observed.[7]
Oxidative (3% H ₂ O ₂)	Degradation observed.[7]
Thermal (60°C)	No significant degradation.[7]
Photolytic (UV light)	No significant degradation.[7]

The method was able to separate the degradation products from the main peak, confirming its stability-indicating capability.

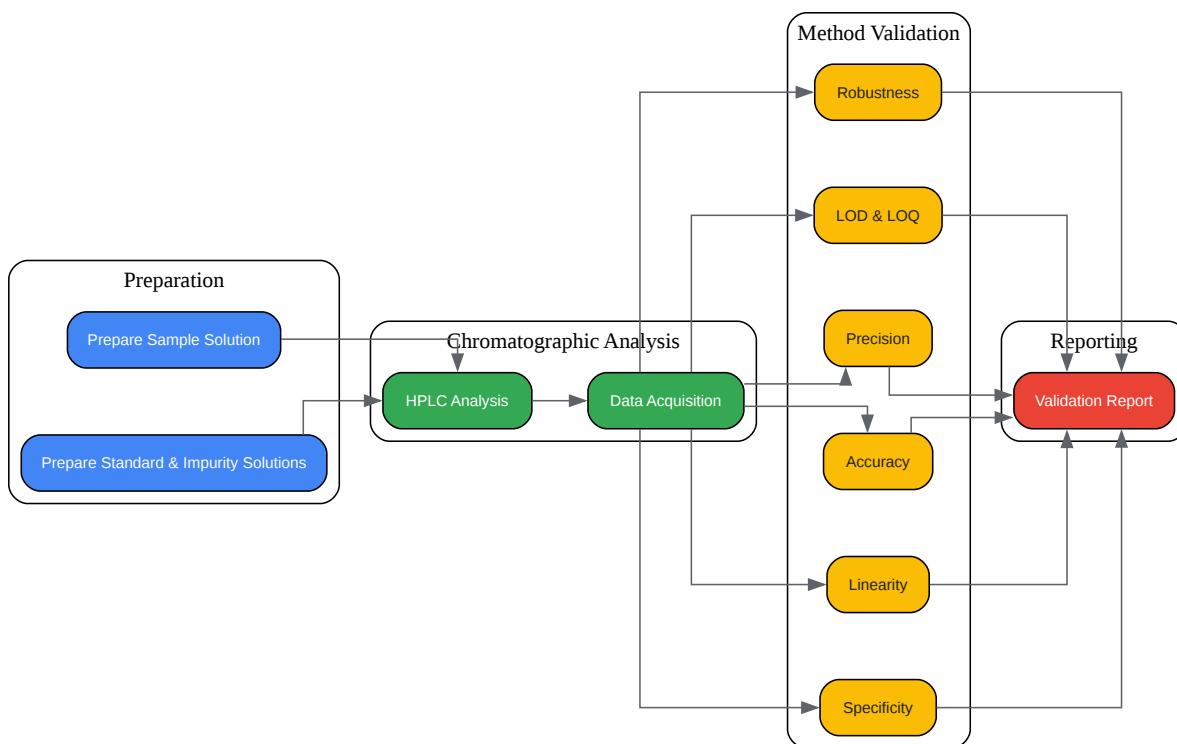
Protocols:

1. Preparation of Solutions

- Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the diluent to obtain a known concentration (e.g., 400 µg/mL).[6]
- Impurity Stock Solution: Prepare individual or mixed stock solutions of known impurities in the diluent at appropriate concentrations.
- Sample Solution: Accurately weigh and dissolve the drug substance or crush a tablet and dissolve the powder in the diluent to obtain a target concentration of Sofosbuvir (e.g., 400 µg/mL).[6] Sonicate and filter the solution before injection.

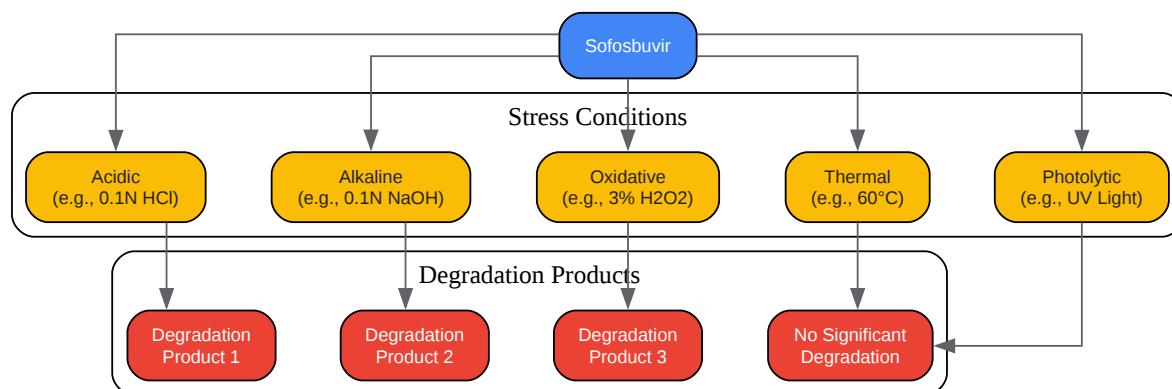
2. Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines for the following parameters:[1][2][3][4]


- Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3][4] This is demonstrated through forced degradation studies and by injecting a placebo solution.
- Linearity: The linearity of the method is established by analyzing a series of solutions with different concentrations of Sofosbuvir and its impurities.[4] A minimum of five concentrations are typically used.[3][4]
- Accuracy: The accuracy of the method is determined by recovery studies, where a known amount of Sofosbuvir and its impurities are spiked into a placebo matrix.[4] The percentage recovery is then calculated.
- Precision:

- Repeatability (Intra-day precision): The precision of the method is determined by injecting six replicate preparations of the same sample solution on the same day.
- Intermediate Precision (Inter-day precision): The precision of the method is determined by analyzing the same sample on different days, by different analysts, or using different equipment.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for Sofosbuvir and its impurities are determined based on the standard deviation of the response and the slope of the calibration curve.[\[5\]](#)[\[6\]](#)
- Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.
- System Suitability: System suitability parameters, such as theoretical plates, tailing factor, and resolution, are monitored to ensure the performance of the chromatographic system.

Quantitative Data Summary:


Validation Parameter	Sofosbuvir	Impurity A	Impurity B
Linearity Range (µg/mL)	160 - 480 [5] [6]	0.5 - 7.5 [8]	0.5 - 7.5 [8]
Correlation Coefficient (r ²)	> 0.999 [12]	> 0.999	> 0.999
Accuracy (%) Recovery)	98.0 - 102.0	95.0 - 105.0	95.0 - 105.0
Precision (RSD %)	< 2.0	< 5.0	< 5.0
LOD (µg/mL)	0.04 [5] [6]	0.1 [8]	0.1 [8]
LOQ (µg/mL)	0.125 [5] [6]	0.5 [8]	0.5 [8]

Visualizations:

[Click to download full resolution via product page](#)

Caption: Workflow for Analytical Method Validation.

[Click to download full resolution via product page](#)

Caption: Forced Degradation Pathways of Sofosbuvir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ikev.org [ikev.org]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. archives.ijper.org [archives.ijper.org]
- 8. researchgate.net [researchgate.net]

- 9. Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP-HPLC Method as per ICH Guidelines | Semantic Scholar [semanticscholar.org]
- 10. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 11. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 12. jneonatalsurg.com [jneonatalsurg.com]
- To cite this document: BenchChem. [Analytical method validation for Sofosbuvir impurities]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b560572#analytical-method-validation-for-sofosbuvir-impurities\]](https://www.benchchem.com/product/b560572#analytical-method-validation-for-sofosbuvir-impurities)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com